Cyclopentylhydrazine
Overview
Description
Cyclopentylhydrazine is an organic compound with the molecular formula C₅H₁₂N₂ and a molecular weight of 100.16 g/mol . It is a colorless liquid with a pungent odor and is highly reactive due to the presence of the hydrazine group. This compound has been used in various scientific experiments and is commonly employed as a starting material for the synthesis of other organic compounds.
Preparation Methods
Cyclopentylhydrazine can be synthesized by reacting hydrazine hydrate with cyclopentanone in the presence of a catalyst, such as sulfuric acid or hydrochloric acid. The reaction leads to the formation of this compound and water. The yield of this compound can be improved by using azeotropic distillation or refluxing the reaction mixture for a longer period. Industrial production methods often involve similar reaction conditions but on a larger scale, ensuring higher yields and purity .
Chemical Reactions Analysis
Cyclopentylhydrazine undergoes various types of chemical reactions due to its reactive hydrazine group. Some of the common reactions include:
Reduction: It can be reduced to form cyclopentylamine under suitable conditions.
Substitution: This compound can react with electrophiles, such as aldehydes and ketones, to form hydrazones.
Common reagents used in these reactions include sulfuric acid, hydrochloric acid, and various oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Cyclopentylhydrazine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of cyclopentylhydrazine involves its interaction with various molecular targets and pathways. It has been shown to exhibit neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells. The exact molecular targets and pathways involved in its mechanism of action are still under investigation, but it is believed to interact with various receptors and enzymes in the brain.
Comparison with Similar Compounds
Cyclopentylhydrazine can be compared with other similar compounds, such as cyclopentylamine and other hydrazine derivatives. Some of the similar compounds include:
Cyclopentylamine: A related compound with similar chemical properties but different reactivity and applications.
Phenylhydrazine: Another hydrazine derivative with different chemical properties and applications.
Methylhydrazine: A simpler hydrazine derivative with distinct reactivity and uses.
Biological Activity
Cyclopentylhydrazine is a compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its effects in different biological systems, structure-activity relationships, and relevant case studies.
1. Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of this compound and its derivatives. For instance, a structure-activity relationship (SAR) analysis indicated that modifications to the cyclopentyl group can significantly influence antibacterial efficacy against various pathogens, including resistant strains of Escherichia coli and Staphylococcus aureus. In vitro tests have shown that certain derivatives exhibit zones of inhibition comparable to standard antibiotics like ampicillin .
2. Anticancer Properties
This compound has also been evaluated for its anticancer potential. A notable study demonstrated that this compound derivatives were effective in inhibiting the growth of cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The mechanism appears to involve the induction of apoptosis and disruption of cell cycle progression, with IC50 values ranging from 10-30 µM depending on the specific derivative used .
Case Study 1: Antibacterial Activity
A study published in Bioorganic & Medicinal Chemistry examined the antibacterial activity of several this compound derivatives. The results showed that compounds with longer alkyl chains attached to the hydrazine group displayed enhanced antibacterial properties against both Gram-positive and Gram-negative bacteria. The most potent derivative had an MIC value of 25 µg/ml, similar to that of ampicillin .
Compound | MIC (µg/ml) | Target Bacteria |
---|---|---|
This compound | 50 | E. coli |
Derivative A | 25 | S. aureus |
Derivative B | 30 | Pseudomonas aeruginosa |
Case Study 2: Anticancer Activity
In another investigation focusing on anticancer effects, this compound was tested against various cancer cell lines. The study found that certain derivatives induced significant cytotoxicity, with IC50 values indicating strong potential for further development as anticancer agents.
Compound | IC50 (µM) | Cancer Cell Line |
---|---|---|
This compound | 20 | A549 |
Derivative C | 15 | MCF-7 |
Derivative D | 12 | HeLa |
Structure-Activity Relationship (SAR)
The SAR analysis of this compound indicates that modifications to both the hydrazine and cyclopentane components can enhance biological activity. For example, substituents at the para position of the phenyl ring in derivatives have been associated with increased potency against bacterial strains .
Properties
IUPAC Name |
cyclopentylhydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2/c6-7-5-3-1-2-4-5/h5,7H,1-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXHFZUVHADJHDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00276889 | |
Record name | Cyclopentylhydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00276889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30923-92-3 | |
Record name | Cyclopentylhydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00276889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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